3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Descripción general

Descripción

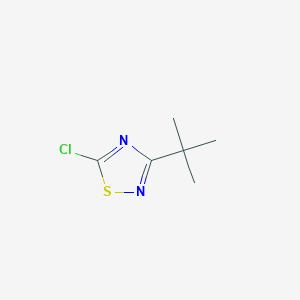

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C₆H₉ClN₂S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of tert-butylamine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The reaction conditions generally include:

Reagents: tert-butylamine, thiosemicarbazide, phosphorus oxychloride

Solvent: Anhydrous ethanol or methanol

Temperature: Reflux conditions (approximately 80-100°C)

Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at C-5 Chlorine

The electron-deficient 1,2,4-thiadiazole ring facilitates nucleophilic displacement of the chlorine atom. Common nucleophiles include amines, alkoxides, and thiols.

Example Reactions:

-

Amination: Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields 5-amino derivatives .

-

Alkoxylation: Treatment with sodium alkoxides (e.g., NaOMe, NaOEt) in ethanol under reflux substitutes chlorine with alkoxy groups .

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex through nucleophilic attack.

-

Elimination of chloride ion, stabilized by the electron-withdrawing thiadiazole ring .

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. Reaction conditions dictate selectivity:

Key Observations:

-

High regioselectivity for C-5 substitution due to steric hindrance from the tert-butyl group .

-

Electron-donating groups on boronic acids enhance coupling efficiency .

De-tert-butylation Reactions

The tert-butyl group can be cleaved under strong acidic conditions to yield 5-chloro-1,2,4-thiadiazole derivatives:

Procedure:

-

Reflux with 30% H₂SO₄ for 3 hours removes the tert-butyl group via acid-catalyzed hydrolysis .

-

Product: 5-Chloro-1,2,4-thiadiazole (confirmed by ¹H NMR loss of tert-butyl signals) .

Applications:

Alkylation and Arylation at N-3 Position

The tert-butyl group can be replaced via SN1 or SN2 mechanisms under alkylation conditions:

Example:

Comparative Reactivity Analysis

The reactivity of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole differs from non-tert-butyl analogs:

| Reaction Type | 3-Tert-butyl Derivative | 3-H/3-Methyl Analog |

|---|---|---|

| NAS at C-5 | Slower due to steric hindrance | Faster |

| Suzuki Coupling | Higher selectivity for C-5 | Competitive C-3 substitution |

| Acid Stability | Resists hydrolysis below 50°C | Prone to ring-opening |

Structural Influence:

Aplicaciones Científicas De Investigación

3-Tert-butyl-5-chloro-1,2,4-thiadiazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.

Agriculture: It is employed in the development of agrochemicals such as herbicides and fungicides.

Material Science: It is utilized in the synthesis of polymers and materials with specific electronic properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions

Mecanismo De Acción

The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it can interfere with cell signaling pathways, resulting in altered cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 3-tert-butyl-5-methyl-1,2,4-thiadiazole

- 3-tert-butyl-5-ethyl-1,2,4-thiadiazole

- 3-tert-butyl-5-phenyl-1,2,4-thiadiazole

Uniqueness

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a tert-butyl group and a chlorine atom. The presence of these substituents enhances its chemical reactivity and biological activity, making it a versatile building block in drug design and agrochemical applications.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction disrupts metabolic pathways, which can be beneficial in targeting disease processes such as cancer and infections.

- Cell Signaling Interference : It influences cellular signaling pathways, particularly those involved in apoptosis and proliferation. This modulation can lead to altered gene expression and metabolic activity within cells .

- DNA Interaction : The compound can form stable complexes with DNA, inhibiting replication and transcription processes. This property is particularly relevant in cancer therapy .

Biological Activities

The biological activities of this compound encompass:

- Antimicrobial Activity : It has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT-116 and HeLa cells. Its pro-apoptotic effects are attributed to its ability to disrupt cellular processes critical for cancer cell survival .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be leveraged in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound significantly increased the sub-G1 phase population in HeLa cells, indicating apoptosis. The study utilized flow cytometry to quantify the apoptotic cells after treatment with varying concentrations of the compound over 24 hours. Results showed a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed further for cancer therapy applications .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound was tested using disk diffusion methods and exhibited significant inhibitory zones compared to standard antibiotics. This finding highlights its potential as a lead compound for developing new antimicrobial agents .

Propiedades

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKIHTIBSFJBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.